molecular formula C21H23ClN2O2 B4898016 ethyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride

ethyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride

Cat. No. B4898016
M. Wt: 370.9 g/mol
InChI Key: CCTDJXHXWYALEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a quinoline-based compound that has been extensively studied for its potential use in various biomedical applications.

Mechanism of Action

The mechanism of action of ethyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that the compound may inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Ethyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit antibacterial activity against various bacterial strains. Additionally, it has been shown to inhibit the release of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride in lab experiments is its versatility. It can be used in a range of applications, including as a fluorescent probe and as an anticancer agent. Additionally, the compound is relatively easy to synthesize and purify. However, one of the limitations of using the compound is that its mechanism of action is not fully understood, which may limit its potential use in certain applications.

Future Directions

There are several future directions for research on ethyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride. One potential direction is to further investigate its mechanism of action, which may help to identify new applications for the compound. Additionally, future research could focus on developing new derivatives of the compound with improved properties, such as increased potency or selectivity. Finally, the compound could be studied for its potential use in combination with other drugs or therapies to enhance their efficacy.

Synthesis Methods

The synthesis of ethyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride involves the reaction of 2,6,8-trimethylquinoline-4-carbaldehyde with ethyl 3-aminobenzoate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.

Scientific Research Applications

Ethyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride has been extensively studied for its potential use in various biomedical applications. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of various biomolecules.

properties

IUPAC Name

ethyl 3-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2.ClH/c1-5-25-21(24)16-7-6-8-17(12-16)23-19-11-15(4)22-20-14(3)9-13(2)10-18(19)20;/h6-12H,5H2,1-4H3,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTDJXHXWYALEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=CC(=NC3=C(C=C(C=C23)C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride

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